3-Pentyn-2-ol

Catalog No.
S3715019
CAS No.
58072-60-9
M.F
C5H8O
M. Wt
84.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pentyn-2-ol

CAS Number

58072-60-9

Product Name

3-Pentyn-2-ol

IUPAC Name

pent-3-yn-2-ol

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

InChI

InChI=1S/C5H8O/c1-3-4-5(2)6/h5-6H,1-2H3

InChI Key

HJFRLXPEVRXBQZ-UHFFFAOYSA-N

SMILES

CC#CC(C)O

Canonical SMILES

CC#CC(C)O

3-Pentyn-2-ol is a small organic compound with the molecular formula C5H8OC_5H_8O. It features a unique structure that includes a terminal alkyne (triple bond) at position 3 and a hydroxyl group (alcohol) at position 2 of its five-carbon chain. This combination results in interesting reactivity due to the polarity of the O-H bond and the electronic properties of the alkyne, making it a valuable intermediate in organic synthesis and industrial applications .

  • Flammable: The presence of the alkyne group suggests flammability. Proper handling and storage away from heat sources is crucial [].
  • Irritant: The alcohol group can irritate skin and eyes. Wear appropriate personal protective equipment like gloves and goggles [].

  • Oxidation: The hydroxyl group can be oxidized to form 3-pentyn-2-one using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.
  • Reduction: It can be reduced to 3-pentanol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride, leading to the formation of 3-pentyn-2-chloride.

3-Pentyn-2-ol exhibits various biological activities primarily through its interaction with enzymes and proteins. It is known to undergo stereospecific hydrolysis, catalyzed by specific enzymes such as esterases. Additionally, it can modulate cell signaling pathways by interacting with receptors or enzymes, potentially affecting gene expression and cellular metabolism.

Several methods are available for synthesizing 3-pentyn-2-ol:

  • Nucleophilic Substitution: A common method involves reacting propargyl bromide with acetone in the presence of a base like potassium hydroxide. This reaction proceeds via nucleophilic substitution followed by hydrolysis.
  • Grignard Reaction: Another method utilizes Grignard reagents, such as ethynylmagnesium bromide reacting with acetone, followed by acidic workup to yield 3-pentyn-2-ol.
  • Catalytic Hydrogenation: Industrially, it can be produced through the catalytic hydrogenation of 3-pentyn-2-one using a metal catalyst like palladium on carbon under controlled conditions.

3-Pentyn-2-ol serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in click chemistry, which is known for its efficiency in forming complex molecules. Additionally, it can be used in the production of esters and other functional groups important in biological systems .

Research indicates that 3-pentyn-2-ol interacts with various molecular targets and pathways due to its hydroxyl and alkyne functionalities. These interactions may influence cellular processes such as signaling and gene expression, highlighting its potential as a therapeutic agent or biochemical tool.

Similar Compounds

Compound NameStructure/Functional GroupsUnique Features
3-Penten-2-olContains a double bond instead of a triple bondLess reactive compared to 3-pentyn-2-ol
3-PentanolLacks the triple bondMore stable and commonly found
3-Pentyn-1-olHydroxyl group attached to a different carbonDifferent reactivity profile due to position

Uniqueness

The uniqueness of 3-pentyn-2-ol lies in its combination of both a hydroxyl group and a triple bond. This structural feature enables it to engage in a wide range of

XLogP3

0.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

84.057514874 g/mol

Monoisotopic Mass

84.057514874 g/mol

Heavy Atom Count

6

Wikipedia

3-pentyn-2-ol

Dates

Modify: 2023-08-20

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